4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid
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Overview
Description
4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid is an organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a carboxylic acid moiety in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated benzo[b]thiophene under the influence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzo[b]thiophenes .
Scientific Research Applications
4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, influencing cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2-carboxylic acid
- 4-Phenylbenzo[b]thiophene-6-carboxylic acid
- 4-(4-Chlorophenyl)benzo[b]thiophene-6-carboxylic acid
Uniqueness
4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and medicinal applications .
Properties
Molecular Formula |
C15H9FO2S |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C15H9FO2S/c16-11-3-1-9(2-4-11)13-7-10(15(17)18)8-14-12(13)5-6-19-14/h1-8H,(H,17,18) |
InChI Key |
JGDZGYVMBVFHPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CSC3=CC(=C2)C(=O)O)F |
Origin of Product |
United States |
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